METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE
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Overview
Description
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Acetylation: The acetylamino group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme functions and receptor interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, catalysts, and polymers.
Mechanism of Action
The mechanism of action of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylamino-2-(5-bromo-pyridin-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester
- 2-Acetylamino-2-(5-fluoro-pyridin-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester
Uniqueness
METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
CAS No. |
447411-03-2 |
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Molecular Formula |
C11H11ClF3N3O3 |
Molecular Weight |
325.67g/mol |
IUPAC Name |
methyl 2-acetamido-2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H11ClF3N3O3/c1-6(19)17-10(9(20)21-2,11(13,14)15)18-8-4-3-7(12)5-16-8/h3-5H,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
JYANCGHVWJETEK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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